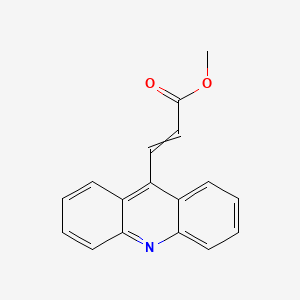
Methyl 3-(acridin-9-YL)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acridin-9-YL)prop-2-enoate is a compound that belongs to the class of acridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acridin-9-YL)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate alkenes. One common method involves the [3 + 2] cycloaddition reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with unstable nitrile N-oxides . The reaction conditions usually include the use of solvents like chloroform (CDCl3) and the application of basic hydrolysis with sodium hydroxide (NaOH) in methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 3-(acridin-9-YL)prop-2-enoate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3 + 2] cycloaddition reactions with nitrile N-oxides, leading to the formation of regioisomers.
Hydrolysis: Basic hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Nitrile N-oxides: Used in cycloaddition reactions.
Sodium Hydroxide (NaOH): Used in basic hydrolysis reactions.
Methanol: Common solvent for hydrolysis reactions.
Major Products
Regioisomers: Formed during cycloaddition reactions.
Carboxylic Acids: Formed during hydrolysis reactions
科学的研究の応用
Methyl 3-(acridin-9-YL)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties due to its ability to bind to DNA and interfere with topoisomerase enzymes.
Biological Studies: Its interaction with DNA makes it a valuable tool for studying DNA-binding properties and mechanisms.
Chemical Research: Used in the synthesis of various derivatives and in studying regioselectivity in cycloaddition reactions.
作用機序
The mechanism of action of Methyl 3-(acridin-9-YL)prop-2-enoate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s planar structure facilitates its insertion between DNA base pairs, causing structural changes that inhibit cellular processes.
類似化合物との比較
Similar Compounds
9-(2-Phenylethenyl)acridine: Another acridine derivative with similar DNA-binding properties.
Amsacrine: A well-known DNA intercalator used in cancer therapy.
Uniqueness
Methyl 3-(acridin-9-YL)prop-2-enoate is unique due to its specific structural features that allow for selective regioisomer formation in cycloaddition reactions . Its ability to form stable regioisomers and its potent DNA-binding properties make it a valuable compound for both chemical and biological research.
特性
CAS番号 |
91025-07-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
methyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)11-10-12-13-6-2-4-8-15(13)18-16-9-5-3-7-14(12)16/h2-11H,1H3 |
InChIキー |
BBZCPQNGYJRNSP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
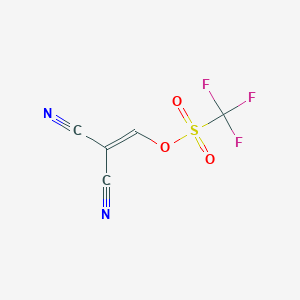
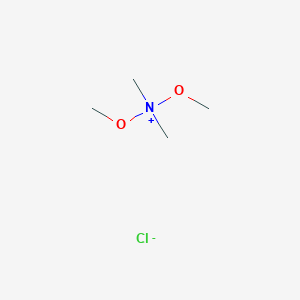


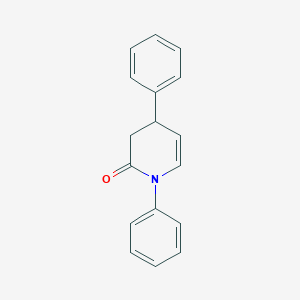
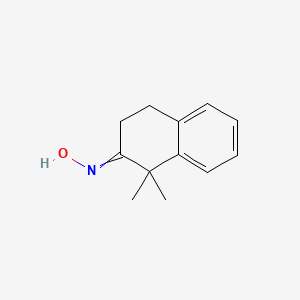
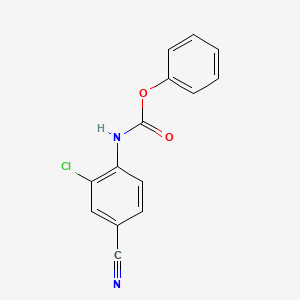
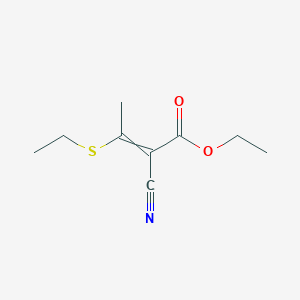
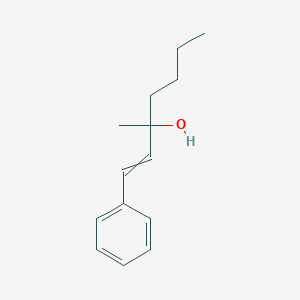
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)

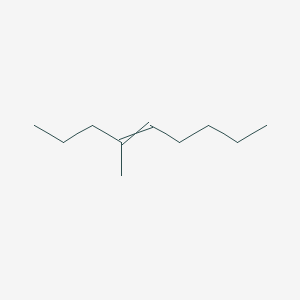
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
